Methyl 4-(2-cyanoethoxy)benzoate
Description
Historical Context of Cyanoethoxy-Substituted Benzoate Derivatives
The strategic incorporation of cyanoalkoxy groups into aromatic esters emerged in the late 20th century as researchers sought to modulate electronic properties in liquid crystals and polymer precursors. Early work on methyl 4-substituted benzoates focused on optimizing esterification protocols for electron-deficient aromatic systems. The development of efficient coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the 1970s facilitated the synthesis of thermally stable benzoate esters with polar substituents.
A pivotal advancement occurred with the adaptation of solid acid catalysts for esterification reactions. For instance, monolith-SO3H-mediated methylation of carboxylic acids demonstrated exceptional yields (up to 100%) for sterically hindered substrates under mild conditions (80°C, 24 h). This methodology proved particularly effective for synthesizing methyl 4-cyanobenzoate derivatives, providing a template for later development of cyanoethoxy analogs. The cyanoethoxy group’s introduction addressed key challenges in balancing molecular polarity and thermal stability – critical parameters for applications requiring precise dielectric anisotropy.
Structural Uniqueness and Functional Group Synergy
This compound exhibits three distinct functional domains that enable multifunctional reactivity:
| Structural Feature | Electronic Contribution | Reactivity Profile |
|---|---|---|
| Methyl ester | Electron-withdrawing meta-director | Transesterification, hydrolysis |
| Para-cyanoethoxy chain | Strong electron withdrawal | Dipolar interactions, coordination |
| Aromatic ring | Conjugated π-system | Electrophilic substitution |
The para-substitution pattern creates a linear molecular geometry that enhances crystalline packing efficiency, as evidenced by X-ray diffraction studies of related cyanoethoxybenzoates. The ethoxy spacer between the aromatic ring and nitrile group provides rotational flexibility while maintaining conjugation through the ether oxygen’s lone pairs. This configuration results in a calculated dipole moment of 4.8 Debye (DFT B3LYP/6-311++G**), significantly higher than unsubstituted methyl benzoate (1.6 Debye).
Comparative analysis with structural analogs reveals key differences:
- Methyl 4-cyanobenzoate : Lacks the ethoxy spacer, reducing conformational flexibility and decreasing solubility in polar aprotic solvents by 38%
- Methyl 4-(2-carboxyethoxy)benzoate : The carboxylic acid terminus introduces pH-dependent solubility but complicates purification
- 1-Cyanoethyl benzoate : Secondary ester configuration limits thermal stability (decomposition at 145°C vs. 210°C for the title compound)
The synergy between the nitrile’s strong electron-withdrawing nature (-I effect) and the ester’s resonance stabilization creates a polarized aromatic system primed for nucleophilic aromatic substitution. Halogenation studies demonstrate regioselective para-bromination occurs 12-fold faster in this compound compared to methyl benzoate under identical conditions. This enhanced reactivity profile has driven adoption in pharmaceutical intermediate synthesis, particularly for angiotensin II receptor blockers requiring precise substitution patterns.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(2-cyanoethoxy)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,8H2,1H3 |
InChI Key |
CTQAVOSXHQJHJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
Reaction Scheme:
Methyl 4-hydroxybenzoate + 2-cyanoethyl bromide (or chloride/tosylate) → Methyl 4-(2-cyanoethoxy)benzoate
-
- Methyl 4-hydroxybenzoate (starting material)
- 2-cyanoethyl bromide or chloride (alkylating agent)
- Base such as potassium carbonate or sodium hydride to deprotonate the phenol
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetone
-
- Stirring at room temperature to moderate heating (25–80 °C)
- Reaction time: 4–24 hours depending on reagents and temperature
-
- Quenching with water
- Extraction with organic solvents (ethyl acetate)
- Drying over anhydrous sodium sulfate
- Purification by column chromatography or recrystallization
Yields:
Reported yields range from 70% to over 90%, depending on reagent purity and reaction optimization.
- The use of a strong base and polar aprotic solvent facilitates the formation of the phenolate ion, enhancing nucleophilicity.
- Alkyl halides with good leaving groups (bromide > chloride) improve reaction efficiency.
- Side reactions such as elimination or over-alkylation are minimal under controlled conditions.
Esterification of 4-(2-cyanoethoxy)benzoic Acid
Reaction Scheme:
4-(2-cyanoethoxy)benzoic acid + Methanol → this compound
-
- 4-(2-cyanoethoxy)benzoic acid (prepared separately or commercially available)
- Methanol (excess)
- Acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins
-
- Reflux temperature (~60–80 °C)
- Reaction time: 6–24 hours
- Use of Dean-Stark apparatus or water trap to remove water and drive equilibrium toward ester formation
-
- Neutralization of acid catalyst with sodium bicarbonate solution
- Extraction with organic solvents
- Drying and purification by silica gel chromatography or recrystallization
Yields:
High yields reported, often exceeding 90%.
- The esterification step requires careful removal of water to shift equilibrium.
- Acid catalysts must be handled carefully to avoid hydrolysis of sensitive cyano groups.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Methyl 4-hydroxybenzoate, 2-cyanoethyl bromide | K2CO3 or NaH, DMF or acetone | 25–80 °C, 4–24 h | 70–92 | Column chromatography, recrystallization | Requires strong base, polar aprotic solvent |
| Acid-Catalyzed Esterification | 4-(2-cyanoethoxy)benzoic acid, methanol | H2SO4, p-TsOH, or acidic resin | Reflux 60–80 °C, 6–24 h | >90 | Silica gel chromatography, recrystallization | Water removal critical to drive reaction |
Supporting Research Findings and Notes
The nucleophilic substitution method is favored for its straightforward approach starting from commercially available methyl 4-hydroxybenzoate and 2-cyanoethyl halides. The reaction proceeds under mild to moderate conditions with good selectivity and yield.
Esterification methods are classical and effective but require prior synthesis or availability of the 4-(2-cyanoethoxy)benzoic acid intermediate, which itself may be prepared by alkylation of 4-hydroxybenzoic acid with 2-cyanoethyl halides.
Literature reports emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and base strength to optimize yield and purity.
Purification typically involves silica gel chromatography or recrystallization from suitable solvents to obtain analytically pure this compound.
No significant side reactions or degradation of the cyano group have been reported under standard conditions, indicating the stability of the cyanoethoxy substituent during synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-cyanoethoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 4-(2-cyanoethoxy)benzoic acid in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 4-(2-cyanoethoxy)benzoic acid.
Reduction: 4-(2-aminoethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-cyanoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-cyanoethoxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 4-(2-cyanoethoxy)benzoate with structurally related compounds, focusing on substituents, molecular weight, and inferred properties:
Key Observations:
- Polarity and Solubility: The cyanoethoxy group in the target compound increases polarity compared to non-polar substituents (e.g., methyl or phenyl), enhancing solubility in aprotic solvents like DMF or DMSO. This contrasts with Methyl 4-(2-cyanophenyl)benzoate, where the bulky cyanophenyl group reduces solubility .
- Reactivity: The cyano group in the ethoxy chain may participate in nucleophilic reactions (e.g., hydrolysis to carboxylic acids) or act as a directing group in electrophilic substitution. This differs from Methyl 4-(cyanoacetyl)benzoate, where the cyanoacetyl group enables cyclization reactions .
- Biological Activity: Acetamido derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) exhibit bioactivity relevant to drug design, while the cyanoethoxy group’s role remains underexplored but could mimic nitrile-containing pharmaceuticals .
Biological Activity
Methyl 4-(2-cyanoethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzoate moiety attached to a cyanoethoxy group. Its chemical formula is . The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of Quorum Sensing : This mechanism is crucial in preventing biofilm formation in bacteria like Pseudomonas aeruginosa, which is often associated with chronic infections.
- Anticancer Activity : Some studies suggest that derivatives of benzoate compounds can induce apoptosis in cancer cells, although specific pathways for this compound require further investigation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. The following table summarizes the findings from several studies regarding its effectiveness against different microorganisms:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Mild Activity | |
| Pseudomonas aeruginosa | Biofilm Inhibition |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on this compound demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa. This was linked to its interference with the quorum sensing pathways, suggesting a potential therapeutic application in treating chronic bacterial infections.
- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on HeLa and MCF-7 cell lines. The compound was found to induce apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar benzoate derivatives have highlighted the importance of functional groups in modulating biological activity. The cyano group in this compound may enhance its reactivity and biological efficacy .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(2-cyanoethoxy)benzoate, and how can reaction conditions be optimized?
- Methodology : this compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 4-hydroxybenzoic acid derivatives with 2-cyanoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Catalyst : Use of p-toluenesulfonic acid (p-TsOH) for esterification .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for isolating the product .
- Key Considerations : Monitor reaction progress via IR spectroscopy for ester (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) group formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methyleneoxy protons) and δ 4.3 ppm (ester methyl group).
- ¹³C NMR : Signals at ~167 ppm (ester carbonyl) and ~117 ppm (nitrile carbon) .
Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular formula C₁₁H₁₁NO₃ (calc. 205.21 g/mol) .
X-ray Crystallography : For crystalline derivatives, use SHELX suite for refinement, ensuring hydrogen bonding and torsion angles align with expected geometry .
Q. What solvents and storage conditions are optimal for handling this compound in laboratory settings?
- Handling Protocols :
- Solubility : Soluble in dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO). Avoid aqueous solutions due to ester hydrolysis risks .
- Storage : Store in airtight containers at –20°C to prevent degradation. Use desiccants to mitigate moisture-induced side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- SAR Strategy :
Derivatization : Modify the cyanoethoxy group (e.g., replace with iodoethyl or methoxy groups) to assess bioactivity shifts. For example, Methyl 4-(2-iodoethyl)benzoate exhibits distinct reactivity patterns .
Q. Assay Design :
- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays.
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases .
Q. What experimental approaches resolve contradictions in crystallographic data for this compound derivatives?
- Conflict Resolution :
- Software Cross-Validation : Compare SHELXL (for small-molecule refinement) with Olex2 or Phenix to address discrepancies in bond lengths/angles .
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce model bias .
- Twinned Data : Use SHELXD for structure solution of twinned crystals, leveraging its robustness in handling pseudo-merohedral twinning .
Q. How can the reactivity of the cyanoethoxy group be leveraged to synthesize novel polymers or coordination complexes?
- Advanced Applications :
- Polymer Synthesis : Initiate radical polymerization using AIBN (azobisisobutyronitrile) to create poly(cyanoethoxy) networks for conductive materials .
- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form chelates. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
